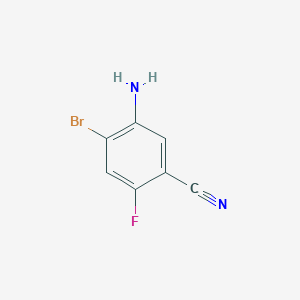

5-Amino-4-bromo-2-fluorobenzonitrile

描述

Chemical Identity and Nomenclature

The systematic identification of this compound relies on standardized chemical nomenclature systems and database registration protocols. According to the Chemical Abstracts Service registry, this compound bears the identification number 893615-28-6, providing a unique identifier for chemical databases and commercial transactions. The International Union of Pure and Applied Chemistry designation confirms the systematic name as this compound, reflecting the precise positional arrangement of substituents on the benzene ring.

Molecular structure analysis reveals the compound's formula as C₇H₄BrFN₂, with computational chemistry databases providing detailed structural parameters including an average molecular mass of 215.025 and a monoisotopic mass of 213.954188. The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as Nc1cc(C#N)c(F)cc1Br, providing a linear textual description of the molecular connectivity. These standardized representations enable precise communication of structural information across different chemical databases and research platforms.

The following table summarizes the key identification parameters for this compound:

| Property | Value | Database Source |

|---|---|---|

| Chemical Abstracts Service Number | 893615-28-6 | ChemSpider, PubChem |

| Molecular Formula | C₇H₄BrFN₂ | Multiple Sources |

| Average Molecular Weight | 215.025 g/mol | ChemSpider |

| Monoisotopic Mass | 213.954188 | ChemSpider |

| MDL Number | MFCD11977386 | Multiple Vendors |

| InChI Key | OEUSZURPQIOSCD-UHFFFAOYSA-N | PubChem |

Chemical database entries across multiple platforms confirm the compound's commercial availability with reported purities ranging from 97% to 98%, indicating established synthetic routes and quality control protocols. The consistent reporting of high purity levels across different suppliers suggests standardized manufacturing processes and analytical methods for this specific benzonitrile derivative.

Historical Development in Heterocyclic Chemistry

The historical development of halogenated benzonitrile chemistry traces its origins to fundamental discoveries in aromatic substitution chemistry during the nineteenth century. Benzonitrile itself was first reported by Hermann Fehling in 1844, who identified the compound as a thermal dehydration product of ammonium benzoate. Fehling's pioneering work established the foundational understanding of nitrile chemistry and provided the nomenclatural framework that continues to define this class of compounds. His systematic approach to structural determination and his introduction of the term "benzonitrile" created the conceptual foundation for all subsequent nitrile research.

The evolution of halogenated benzonitrile synthesis has been closely linked to advances in aromatic halogenation methodology. Early synthetic approaches relied primarily on direct halogenation of existing benzonitrile scaffolds, but these methods often suffered from limited selectivity and poor yields. The development of more sophisticated synthetic strategies has enabled the precise introduction of multiple halogen substituents while maintaining control over positional selectivity. Modern approaches to halogenated benzonitrile synthesis often employ multistep sequences that allow for selective introduction of different functional groups in predetermined positions.

Recent advances in heterocyclic chemistry have demonstrated the particular significance of multiply substituted benzonitrile derivatives in pharmaceutical applications. Research has shown that systematic variation of halogen substituents can dramatically influence biological activity, making compounds like this compound valuable for structure-activity relationship studies. The ability to prepare families of related compounds with different halogen substitution patterns has enabled researchers to optimize both synthetic accessibility and biological properties simultaneously.

The development of catalytic methods for benzonitrile assembly has emerged as a significant theme in contemporary organic chemistry. Recent investigations have reported new N-heterocyclic carbene-catalyzed protocols for convenient benzonitrile assembly, representing a departure from traditional approaches that relied on pre-existing benzene cores. These innovations in synthetic methodology have expanded the accessible chemical space for benzonitrile derivatives and have enabled more efficient preparation of complex multisubstituted compounds.

Positional Isomerism in Halogenated Benzonitrile Derivatives

Positional isomerism in halogenated benzonitrile derivatives represents a fundamental aspect of aromatic chemistry that significantly influences both chemical properties and synthetic utility. The specific case of this compound illustrates the complexity that arises when multiple different substituents occupy specific positions on the benzene ring. Database searches reveal the existence of numerous positional isomers that share the same molecular formula but differ in the arrangement of amino, bromo, and fluoro substituents around the aromatic ring.

Comparative analysis of related isomeric compounds demonstrates the profound effects of substitution pattern on molecular properties. For example, 4-Amino-3-bromo-5-fluorobenzonitrile represents a constitutional isomer where the amino and bromo groups have exchanged positions relative to the parent compound. Similarly, 2-Amino-4-bromo-3-fluorobenzonitrile and 2-Amino-4-bromo-6-fluorobenzonitrile represent additional isomeric forms where the amino group occupies the ortho position relative to the nitrile functionality. Each of these isomeric arrangements creates distinct electronic environments that influence chemical reactivity and potential biological activity.

The systematic study of positional effects in halogenated benzonitrile chemistry has revealed important structure-property relationships. Research has demonstrated that the relative positions of electron-withdrawing and electron-donating groups significantly influence the electronic distribution within the aromatic system. In the case of this compound, the amino group provides electron donation through resonance effects, while both the bromo and fluoro substituents act as electron-withdrawing groups through inductive effects.

The following table summarizes key positional isomers of amino-bromo-fluorobenzonitrile compounds identified in chemical databases:

| Compound Name | CAS Number | PubChem CID | Substitution Pattern |

|---|---|---|---|

| This compound | 893615-28-6 | Multiple | 2-F, 4-Br, 5-NH₂ |

| 4-Amino-3-bromo-5-fluorobenzonitrile | 874880-58-7 | 28820660 | 3-Br, 4-NH₂, 5-F |

| 2-Amino-4-bromo-3-fluorobenzonitrile | 1820620-31-2 | 99770094 | 2-NH₂, 3-F, 4-Br |

| 2-Amino-3-bromo-4-fluorobenzonitrile | Not specified | 53395659 | 2-NH₂, 3-Br, 4-F |

| 2-Amino-4-bromo-6-fluorobenzonitrile | 1279865-14-3 | 56973649 | 2-NH₂, 4-Br, 6-F |

Analysis of hydrophobic properties across different halogenated heterocyclic series has revealed systematic trends related to substitution patterns. Studies of protein kinase inhibitors containing halogenated benzene cores have demonstrated that the specific arrangement of halogen atoms significantly influences both binding affinity and selectivity. These findings suggest that positional isomerism in compounds like this compound may have important implications for pharmaceutical applications.

The electronic effects associated with different substitution patterns have been investigated through computational and experimental approaches. Research has shown that the interplay between electron-donating amino groups and electron-withdrawing halogen substituents creates complex electronic environments that influence both chemical reactivity and molecular recognition processes. The specific arrangement in this compound, with the amino group meta to the nitrile and ortho to the bromo substituent, creates a unique electronic environment that distinguishes it from its positional isomers.

属性

IUPAC Name |

5-amino-4-bromo-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUSZURPQIOSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696937 | |

| Record name | 5-Amino-4-bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893615-28-6 | |

| Record name | 5-Amino-4-bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 5-Bromo-2-Fluorobenzonitrile Intermediate

A key intermediate in the preparation of 5-amino-4-bromo-2-fluorobenzonitrile is 5-bromo-2-fluorobenzonitrile, which is synthesized via a three-step process:

Formation of 2-Fluorobenzamide

- React o-fluorobenzoyl chloride with aqueous ammonia to produce o-fluorobenzamide.

- Conditions: Controlled temperature, aqueous medium.

Dehydration to 2-Fluorobenzonitrile

- Treat the benzamide with a dehydrating agent such as sulfur oxychloride (SOCl2) or phosphorus oxychloride (POCl3).

- Conditions: Temperature controlled between 60-100 °C, typically in toluene as solvent.

- Yield: Approximately 82% isolated yield reported.

- Workup involves neutralization with sodium hydroxide and organic phase isolation.

Bromination to 5-Bromo-2-Fluorobenzonitrile

- Brominate the 2-fluorobenzonitrile in 75-90% sulfuric acid using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent.

- Temperature maintained at 10-15 °C during addition, followed by 4 hours incubation.

- Workup includes quenching with water, extraction with dichloromethane, washing with sodium bisulfite, evaporation, and recrystallization from ethanol.

- Yield: 80-85% depending on conditions.

- The sulfuric acid phase can be recycled for multiple batches, enhancing environmental sustainability.

Table 1: Key Reaction Conditions for 5-Bromo-2-Fluorobenzonitrile Synthesis

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzamide formation | o-Fluorobenzoyl chloride + NH3 (aqueous) | Ambient | Water | High | Simple aqueous reaction |

| Dehydration to benzonitrile | SOCl2 or POCl3, toluene | 60-100 | Toluene | ~82 | Controlled addition, vacuum distillation |

| Bromination | DBDMH in 75-90% H2SO4 | 10-15 | Sulfuric acid | 80-85 | Temperature control, phase recycling |

Amination to Form this compound

The amino group introduction on the brominated benzonitrile is typically achieved by:

- Nucleophilic substitution or reduction methods on the brominated intermediate, or

- Direct amination of the brominated fluorobenzonitrile through methods such as catalytic amination or amide intermediate conversion.

A reported synthetic approach involves:

- Starting from 4-bromo-2-fluorobenzonitrile, treatment with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) to form benzimidamide intermediates, which upon further treatment with ammonia or ammonium salts in alcoholic solvents yield the amino-substituted product.

Alternatively:

- Conversion of 4-bromo-3-fluoroaniline via cyanation using zinc cyanide (Zn(CN)2) to introduce the nitrile group, followed by bromination and amination steps to position the substituents correctly.

Representative Experimental Data

Example Synthesis of 5-Bromo-2-Fluorobenzonitrile

| Parameter | Value |

|---|---|

| Starting material | o-Fluorobenzoyl chloride (27 g, 0.194 mol) |

| Ammonia solution volume | Excess, aqueous |

| Dehydrating agent | Sulfur oxychloride (92.8 g, 0.78 mol) |

| Solvent | Toluene (135 mL + 50 mL) |

| Reaction temperature | 60-100 °C |

| Reaction time | 1 hour |

| Yield of benzonitrile | 19.3 g (82%) |

Bromination Step

| Parameter | Value |

|---|---|

| Brominating agent | 1,3-Dibromo-5,5-dimethylhydantoin (7.5 g, 0.0275 mol) |

| Sulfuric acid concentration | 75-90% |

| Reaction temperature | 10-15 °C |

| Reaction time | 4 hours |

| Workup | Water quench, dichloromethane extraction, sodium bisulfite wash |

| Product yield | 8.0 - 8.5 g (80-85%) |

Advantages and Considerations

- The described method uses readily available starting materials such as o-fluorobenzoyl chloride and ammonia.

- The use of sulfur oxychloride or phosphorus oxychloride as dehydrating agents allows efficient conversion to benzonitrile.

- Bromination with dibromohydantoin in concentrated sulfuric acid is regioselective and mild, minimizing by-products.

- Recycling of the sulfuric acid phase reduces environmental impact and production costs.

- The process avoids large volumes of wastewater and harsh reaction conditions, aligning with green chemistry principles.

化学反应分析

Types of Reactions: 5-Amino-4-bromo-2-fluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

Nucleophilic Substitution: Products include substituted benzonitriles with different nucleophiles replacing the bromo or fluoro groups.

Oxidation and Reduction: Products include nitrobenzonitriles or hydroxylamines, depending on the specific reaction conditions.

科学研究应用

Organic Synthesis

5-Amino-4-bromo-2-fluorobenzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various coupling reactions, which are essential in constructing diverse chemical entities. This compound can be utilized in:

- Coupling Reactions : The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group can participate in nucleophilic substitutions, making it versatile for synthesizing pharmaceuticals and agrochemicals .

- Synthesis of Dyes : It can be employed as a precursor in the synthesis of thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the fluorine and bromine substituents enhance the performance of these materials .

Medicinal Chemistry

The compound is being explored for its potential biological activities, particularly as a pharmacophore. Its structural components may influence interactions with biological targets such as enzymes and receptors. Key applications include:

- Drug Development : Research indicates that modifications to this compound could lead to new therapeutic agents. For instance, it may serve as a scaffold for developing anti-inflammatory or anti-tumor drugs . The nitrile group can also be pivotal in enhancing pharmacological properties.

- Biological Activity Studies : Investigations into its interactions with various biological systems are ongoing, aiming to elucidate mechanisms that could inform drug design strategies.

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

- Organic Electronics : this compound is being studied for its potential use in advanced materials such as OLEDs and organic photovoltaics. The combination of its halogen substituents allows for enhanced charge transport properties, which are crucial for efficient device performance .

Case Studies and Research Findings

Research studies have documented the potential of this compound in drug discovery and materials science:

- Drug Discovery : A study highlighted its role as an intermediate in synthesizing new analogs aimed at targeting specific enzymes involved in inflammatory pathways. The modifications to its structure led to compounds with improved selectivity and potency.

- OLED Applications : Research on TADF dyes synthesized from this compound demonstrated significant improvements in device efficiency, showcasing maximum current efficiencies of up to 16.3 cd/A . This indicates its promising role in enhancing the performance of organic electronic devices.

作用机制

The mechanism of action of 5-Amino-4-bromo-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the bromo and fluoro substituents can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

相似化合物的比较

4-Amino-3-bromo-2-fluorobenzonitrile (CAS: 2090323-74-1)

- Molecular Formula : C₇H₄BrFN₂

- Key Differences: The bromo and amino groups are shifted to positions 3 and 4, altering electronic distribution. Purity is 95%, slightly lower than the parent compound .

- Applications : Likely used in similar pharmaceutical intermediates but with distinct regioselectivity in reactions.

4-Amino-5-bromo-2-fluorobenzonitrile (CAS: 1934940-89-2)

- Molecular Formula : C₇H₄BrFN₂

- Key Differences: Bromo and amino groups occupy positions 5 and 4, mirroring the parent compound but with reversed substituent positions. This inversion could impact binding affinity in drug-target interactions. Purity is 97%, comparable to the parent .

Halogen Substitution Analogs

4-Amino-2-chloro-5-fluorobenzonitrile (CAS: 1228376-68-8)

- Molecular Formula : C₇H₄ClFN₂

- Key Differences : Bromo is replaced by chloro (-Cl), reducing molecular weight (170.57 g/mol vs. 227.03 g/mol for the parent). Chloro’s lower electronegativity may decrease oxidative stability but improve solubility in polar solvents. Applications include agrochemical intermediates .

Functional Group Additions

4-Amino-3-bromo-2-fluoro-5-methylbenzonitrile (CAS: N/A)

- Molecular Formula : C₈H₆BrFN₂

- The methyl group may enhance lipophilicity, affecting pharmacokinetic properties in drug design .

Methoxy and Chloro Derivatives

2-Amino-4-chloro-5-methoxybenzonitrile (CAS: 1824059-40-6)

- Molecular Formula : C₈H₇ClN₂O

- Key Differences : Methoxy (-OCH₃) at position 5 and chloro at position 4 provide electron-donating and -withdrawing effects, respectively. This dual functionality could make it a versatile intermediate in heterocyclic synthesis. Purity is 97% .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Purity | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 893615-28-6 | C₇H₄BrFN₂ | 5-NH₂, 4-Br, 2-F | 227.03 | 95–97% | Pharmaceutical intermediates |

| 4-Amino-3-bromo-2-fluorobenzonitrile | 2090323-74-1 | C₇H₄BrFN₂ | 4-NH₂, 3-Br, 2-F | 227.03 | 95% | Regioselective synthesis |

| 4-Amino-5-bromo-2-fluorobenzonitrile | 1934940-89-2 | C₇H₄BrFN₂ | 4-NH₂, 5-Br, 2-F | 227.03 | 97% | Drug discovery |

| 4-Amino-2-chloro-5-fluorobenzonitrile | 1228376-68-8 | C₇H₄ClFN₂ | 4-NH₂, 2-Cl, 5-F | 170.57 | N/A | Agrochemical intermediates |

| 2-Amino-4-chloro-5-methoxybenzonitrile | 1824059-40-6 | C₈H₇ClN₂O | 2-NH₂, 4-Cl, 5-OCH₃ | 198.61 | 97% | Heterocyclic synthesis |

| 4-Amino-3-bromo-2-fluoro-5-methylbenzonitrile | N/A | C₈H₆BrFN₂ | 4-NH₂, 3-Br, 2-F, 5-CH₃ | 241.05 | N/A | Lipophilic drug candidates |

Research Findings and Implications

- Reactivity: Bromo-substituted analogs (e.g., this compound) exhibit higher reactivity in cross-coupling reactions compared to chloro derivatives due to bromine’s better leaving-group ability .

- Steric and Electronic Effects: Methyl or methoxy groups introduce steric hindrance or electron-donating effects, altering reaction pathways. For instance, 2-amino-4-chloro-5-methoxybenzonitrile’s methoxy group facilitates electron-rich aromatic systems, enabling electrophilic substitutions at specific positions .

- Pharmaceutical Utility: The parent compound’s balance of electron-withdrawing groups (Br, F) and amino functionality makes it a preferred intermediate in kinase inhibitor synthesis, whereas methylated analogs may target lipid-soluble enzymes .

生物活性

5-Amino-4-bromo-2-fluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of an amino group, a bromo substituent, and a fluorine atom attached to a benzonitrile core. This combination of functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The amino group can form hydrogen bonds, while the bromo and fluoro substituents enhance its lipophilicity and electronic properties, allowing for effective binding to target proteins.

Biochemical Pathways

The compound is involved in several biochemical pathways, influencing metabolic processes through enzyme modulation. Its interactions can affect cellular signaling pathways, gene expression, and overall cellular metabolism .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. Specific mechanisms include the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against specific bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Interaction | Modulates activity of enzymes involved in metabolic pathways |

Study on Anticancer Effects

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 activity .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate bioavailability based on its physical properties such as melting point (92-96 °C) and boiling point (approximately 294 °C). These properties suggest that the compound may be suitable for further development into therapeutic agents .

常见问题

Q. Methodological Answer :

- NMR : NMR distinguishes fluorine environments (e.g., 2- vs. 4-fluorine in isomers). - HSQC identifies coupling patterns for adjacent substituents.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula; fragmentation patterns (e.g., loss of Br vs. CN) differentiate isomers.

- IR Spectroscopy : C≡N stretching (~2230 cm⁻¹) and N–H bending (~1600 cm⁻¹) confirm functional groups .

If data conflicts (e.g., NMR vs. MS), repeat experiments under standardized conditions and cross-validate with computational simulations (DFT for predicted spectra) .

How can researchers design experiments to resolve contradictions in reported solubility profiles of halogenated benzonitriles in polar aprotic solvents?

Methodological Answer :

Contradictions often arise from impurities or solvent history. Design:

- Purity Assessment : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to verify >98% purity .

- Solvent Pre-Treatment : Dry solvents over molecular sieves; measure water content via Karl Fischer titration.

- Solubility Protocols : Use gravimetric analysis (saturate solvent, filter, evaporate to dryness). Compare with DSC data to detect polymorphic interference.

For 5-amino derivatives, account for hydrogen bonding by testing solubility in DMSO vs. THF .

What mechanistic insights guide the optimization of catalytic systems for Suzuki-Miyaura cross-coupling reactions involving 4-bromo-2-fluorobenzonitrile derivatives?

Methodological Answer :

Key factors:

- Ligand Design : Bulky phosphines (e.g., SPhos) suppress undesired β-hydride elimination.

- Base Selection : K₃PO₄ enhances oxidative addition of Br while minimizing cyano group hydrolysis.

- Solvent Effects : Toluene/water biphasic systems improve yields for electron-deficient aryl bromides.

Precedents from 4-bromo-2-fluorobenzonitrile coupling with arylboronic acids show >80% yield under Pd(OAc)₂/SPhos catalysis .

How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

Q. Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group (high ) directs electrophiles to the para position relative to Br.

- Transition State Modeling : Compare activation energies for bromine vs. fluorine displacement using Gaussian or ORCA software.

- Solvent Effects : Include implicit solvation models (e.g., SMD) to simulate reaction in DMF or MeCN. Validate with experimental kinetic data .

What protocols ensure reproducible purification of this compound via column chromatography, given its polarity and halogen sensitivity?

Q. Methodological Answer :

- Stationary Phase : Use silica gel with 60–200 µm particle size; pre-dry at 120°C to avoid hydrolysis.

- Eluent System : Start with low-polarity mixtures (e.g., hexane/EtOAc 4:1), gradually increasing polarity to 1:1. Add 1% Et₃N to suppress amino group adsorption.

- Monitoring : Collect fractions every 2–3 column volumes; analyze by TLC (UV254/iodine staining).

Reference protocols for 4-bromo-2-fluorobenzonitrile purification, where similar halogen stability concerns apply .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。